Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-
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Overview
Description
Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thioether and a silyl group. This compound is part of the larger class of boronic acids, which are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and molecular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- typically involves the following steps:
Formation of the Thioether Substituent: The phenyl ring is first functionalized with a thioether group. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated phenyl compound.
Introduction of the Silyl Group: The thioether-substituted phenyl compound is then reacted with a silylating agent, such as tert-butyldimethylsilyl chloride, in the presence of a base like imidazole to introduce the silyl group.
Formation of the Boronic Acid Group: Finally, the boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boron reagent like bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a borane using reducing agents such as sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of molecular probes and sensors for detecting biomolecules like sugars and amino acids.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of enzymes like proteases.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This interaction is crucial in its role as a molecular probe and in enzyme inhibition, where it can bind to active site serines in proteases, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thioether and silyl substituents, making it less versatile in certain applications.
4-(Dimethylsilyl)phenylboronic Acid: Similar silyl group but lacks the thioether substituent.
4-(Thio)phenylboronic Acid: Contains the thioether group but lacks the silyl substituent.
Uniqueness
Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- is unique due to the presence of both the thioether and silyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for more complex molecular interactions and the formation of specialized materials and probes .
Properties
CAS No. |
237429-34-4 |
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Molecular Formula |
C12H21BO2SSi |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]sulfanylphenyl]boronic acid |
InChI |
InChI=1S/C12H21BO2SSi/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 |
InChI Key |
LVWAECQNRQHDRT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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